molecular formula C18H22FN5O2S B10987437 N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10987437
M. Wt: 391.5 g/mol
InChI Key: SHSRBTUYBSTYNN-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus.
  • Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
  • Physically, they are crystalline and colorless, with specific odors.
  • The compound’s structure includes a thiazole ring (from the 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene moiety), a piperazine ring, and a carboxamide group.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. thiazole derivatives are often synthesized through various methods, including condensation reactions, cyclizations, and functional group transformations.
    • Industrial production methods would likely involve scalable processes, but without specific data, I can’t provide details.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, such as oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example:

        Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

        Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

        Substitution: Substitution reactions with halogens (e.g., chlorine, bromine) or other nucleophiles.

    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: Understanding the reactivity of thiazole-containing compounds.

      Biology: Investigating their effects on cellular processes.

      Medicine: Exploring potential therapeutic applications (e.g., antiviral, anticancer).

      Industry: Developing new materials or catalysts.

  • Mechanism of Action

    • Unfortunately, I don’t have specific data on this compound’s mechanism of action. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds might include other thiazole derivatives or piperazine-based structures.
    • Without specific names, I can’t provide a direct comparison, but highlighting its uniqueness would involve discussing its specific features or functional groups.

    Properties

    Molecular Formula

    C18H22FN5O2S

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

    InChI

    InChI=1S/C18H22FN5O2S/c1-12-13(2)27-17(21-12)22-16(25)11-20-18(26)24-9-7-23(8-10-24)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3,(H,20,26)(H,21,22,25)

    InChI Key

    SHSRBTUYBSTYNN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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